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Compound of Interest

Compound Name: AP14145

Cat. No.: B14907752

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of AP14145, a novel negative allosteric
modulator of small conductance calcium-activated potassium (KCa2) channels. The document
details its mechanism of action, summarizes key quantitative data, outlines experimental
protocols for its characterization, and visualizes the associated signaling pathways and
experimental workflows.

Core Mechanism of Action

AP14145 functions as a negative allosteric modulator of KCa2.2 (SK2) and KCa2.3 (SK3)
channels.[1][2][3] Its primary mechanism involves decreasing the sensitivity of these channels
to intracellular calcium (Ca2*).[1] By binding to a site distinct from the calcium-binding site,
AP14145 shifts the concentration-response curve for calcium, requiring higher intracellular
calcium concentrations to achieve channel activation.[1][2] This modulatory effect is strongly
dependent on the presence of two specific amino acids, S508 and A533, located in the inner
pore of the KCa2.3 channel.[1][2] This action leads to a reduction in potassium efflux, thereby
prolonging the repolarization phase of the action potential, particularly in atrial cells where
KCa2 channels are prominently expressed.[4][5]

Signaling Pathway of KCa2 Channel Modulation by
AP14145
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Mechanism of AP14145 Action on KCa2 Channels
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Caption: AP14145 binds to an allosteric site on the KCa2 channel, reducing its sensitivity to

calcium-bound Calmodulin and thereby inhibiting potassium efflux.

© 2025 BenchChem. All rights reserved. 2/12

Tech Support


https://www.benchchem.com/product/b14907752?utm_src=pdf-body-img
https://www.benchchem.com/product/b14907752?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b14907752?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Foundational & Exploratory

Check Availability & Pricing

Quantitative Data Summary

The following tables summarize the key in vitro and in vivo quantitative data for AP14145.

Table 1: In Vitro Potency and Selectivity of AP14145
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Target Channel Assay Type Parameter Value Reference
Whole-cell patch
hKCa2.2 (SK2) ICs0 1.1+ 0.3 pM [1]12]
clamp
Whole-cell patch
hKCa2.3 (SK?3) ICso0 1.1+0.3uM [1][2]
clamp
Whole-cell patch
hKCa2.3 (SK3) ICso0 1.3+ 0.4 pmol/L [6]
clamp
Inside-out patch ECso of Caz*
hKCa2.3 0.36 + 0.02 pM [1]12]
clamp (Control)
) ECso of Ca?*
Inside-out patch
hKCa2.3 (+10 pM 1.2+ 0.1 pM [1]12]
clamp
AP14145)
Inside-out patch Hill Coefficient
hKCa2.3 2+03 [1]
clamp (Control)
) Hill Coefficient
Inside-out patch
hKCa2.3 (+10 p™m 12+0.1 [1]
clamp
AP14145)
N % Inhibition at 10
hKCal.1 Not specified 50% [3]
UM
- % Inhibition at 10
hKCa2.1 Not specified 90% [3]
UM
N % Inhibition at 10
hKCa3.1 Not specified M No effect [3]
Il
Whole-cell patch
hERG (KV11.1) ICso0 71.8+0.5uM [5][6]
clamp
Kir3.1/Kir3.4 N
Not specified ICso 9.3 uM [3][6]
(IKACh)
KV1.5, Not specified Effect at 30 uM No significant [3]
KV7.1/KCNEL1, effect
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KV4.3/KChiP2,

Kir2.1
- No significant
NaVv1.5 Not specified Effect at 15 uM [3]
effect
N No significant
Cavl.2 Not specified Effect at 1-10 uM [3]

block

ble 2: In Vivo Pl logical Eff :

Species Model Parameter Dose Effect Reference
Atrial
Effective
] 25and 5 Significant
Rat Anesthetized Refractory ) [1]
) mg/kg (bolus)  prolongation
Period
(AERP)
Atrial
Isolated Effective
Increased
Rat perfused Refractory 10 uM ) [3]
) duration
heart Period
(AERP)
Vernakalant-
) o Reverted to
B resistant Termination 8 malk ] hvth 6]
i m sinus r m
g Atrial of AF 9 ) .y
o in 8/8 pigs
Fibrillation
Beam walk No apparent
Mouse CNS effects 10 mg/kg [11[2]
test effects

Experimental Protocols

Detailed methodologies for the key experiments cited in the characterization of AP14145 are

provided below.

Electrophysiology: Patch-Clamp Recordings
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Objective: To determine the mechanism of action, potency (ICso), and selectivity of AP14145
on heterologously expressed KCa2 channels.[1][2]

Cell Lines: Human Embryonic Kidney (HEK293) or Chinese Hamster Ovary (CHO-K1) cells
stably expressing the KCa2 channel subtype of interest (e.g., hKCa2.2, hKCa2.3).[1][4]

Methodology:

e Cell Culture: Cells are cultured in appropriate media (e.g., DMEM/F12) supplemented with
fetal bovine serum, antibiotics, and selection agents (e.g., Geneticin, Hygromycin).[4]

e Recording Configuration: Both whole-cell and inside-out patch-clamp configurations are
utilized.

o Whole-cell: To measure macroscopic currents and determine ICso values. The pipette
solution contains a known concentration of free Ca?* (e.g., 400 nM), and the external
solution is a standard physiological saline.

o Inside-out: To investigate the effect of AP14145 on the Ca?* sensitivity of the channel. The
patch is excised, and the intracellular face is exposed to solutions with varying Ca2*
concentrations, with and without AP14145.

o Data Acquisition and Analysis:
o Currents are recorded using a patch-clamp amplifier and digitized.

o For ICso determination, currents are measured at a specific membrane potential before
and after the application of increasing concentrations of AP14145. Data are normalized
and fitted to a Hill equation.

o For Ca?* sensitivity, concentration-response curves for Ca?* are generated in the absence
and presence of AP14145 to determine the ECso shift.

Experimental Workflow for Patch-Clamp Analysis
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Patch-Clamp Electrophysiology Workflow
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Caption: Workflow for assessing AP14145 activity using patch-clamp electrophysiology.
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In Vivo/Ex Vivo Assessment of Atrial Refractoriness

Objective: To evaluate the biological efficacy of AP14145 on atrial electrophysiology.[1]
Animal Model: Male Sprague-Dawley rats (250-350 g).[1]
Methodology (Ex Vivo - Langendorff Perfusion):

o Heart Isolation: Rats are anesthetized, and the heart is excised and connected to a
Langendorff retrograde perfusion system.[1]

o Perfusion: The heart is perfused with Krebs-Henseleit buffer (37°C, saturated with 95% Oz /
5% CO2).[1]

» Electrophysiological Measurement:
o A bipolar pacing electrode is placed on the right atrium.

o The Atrial Effective Refractory Period (AERP) is measured by applying electrical
stimulation (S1-S2 protocol). The AERP is defined as the longest S1-S2 interval that fails
to elicit an action potential.

o Drug Application: AP14145 is added to the perfusate, and AERP measurements are
repeated.

Methodology (In Vivo - Anesthetized Rat):

» Animal Preparation: Rats are anesthetized, and ECG leads are placed to monitor cardiac
activity.

o Drug Administration: AP14145 or vehicle is administered via bolus injection (e.qg.,
intravenous).[3]

o AERP Measurement: AERP is measured using programmed electrical stimulation via
epicardial electrodes. Measurements are taken at baseline and at various time points post-
injection.[1]

Site-Directed Mutagenesis
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Obijective: To identify the amino acid residues critical for the inhibitory action of AP14145.[1][2]
Methodology:

o Mutation Design: Based on the structure of the KCa2 channel and known binding sites of
other modulators, specific amino acid residues (e.g., S508, A533) are selected for mutation.

e Plasmid Mutagenesis: A plasmid containing the cDNA for the KCa2 channel is used as a
template. PCR-based site-directed mutagenesis is performed to substitute the target amino
acids with others (e.g., Alanine scanning).

e Sequence Verification: The mutated plasmid is sequenced to confirm the desired mutation.

e Functional Expression: The mutated channel is heterologously expressed in a suitable cell
line (e.g., HEK293).

» Electrophysiological Testing: Patch-clamp analysis is performed on cells expressing the
mutant channel to assess the inhibitory effect of AP14145. A loss or significant reduction in
potency indicates the mutated residue is critical for drug action.

Logical Flow for Site-Directed Mutagenesis
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Site-Directed Mutagenesis Logic Flow
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Caption: Logical workflow to identify key amino acid residues for AP14145 binding.
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Conclusion

AP14145 is a potent and selective negative allosteric modulator of KCa2.2 and KCa2.3
channels. Its mechanism of action, centered on reducing the calcium sensitivity of these
channels, has been well-characterized through a combination of electrophysiological,
molecular, and in vivo studies. The data presented herein demonstrate its potential as a
valuable research tool for studying KCa2 channel function and as a lead compound for the
development of novel anti-arrhythmic therapies, particularly for atrial fibrillation.[2] The provided
experimental frameworks serve as a guide for the further investigation and characterization of
AP14145 and similar modulators.
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The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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